Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a cyano (-CN) group at the 3-position and a methyl ester (-COOCH₃) at the 1-position. The BCP scaffold is a highly strained, non-planar hydrocarbon structure valued in medicinal chemistry for its bioisosteric replacement of aromatic rings, improving pharmacokinetic properties such as metabolic stability and solubility . The compound’s molecular formula is C₉H₉NO₂, with a molecular weight of 163.17 g/mol, and it is commercially available in high purity (≥97%) for research applications .
The rigid BCP core imposes steric constraints that influence conformational flexibility, while the electron-withdrawing cyano group enhances polarity and reactivity, making this compound a versatile intermediate in organic synthesis and drug discovery .
Properties
IUPAC Name |
methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZIHLWBZWJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156329-62-3 | |
| Record name | Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Reagents
In a typical procedure, 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid (20 g, 118 mmol) is dissolved in anhydrous dichloromethane (DCM). 2-Hydroxyisoindoline-1,3-dione (1.0 equiv), N,N-diisopropylcarbodiimide (DIC, 1.0 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are sequentially added at 20°C. The mixture is stirred mechanically for 1 hour, yielding 1-(1,3-dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate as an intermediate. Subsequent treatment with pinacol (1.5 equiv) and triethylamine (3.0 equiv) in dimethylacetamide (DMA) under continuous flow conditions facilitates boronate ester formation, followed by recrystallization to isolate the final product in 51% yield over two steps.
Key Parameters:
-
Temperature : 20–25°C
-
Catalysts : DMAP (0.1 equiv)
-
Solvents : DCM, DMA
-
Yield : 51% (two-step process)
Continuous Flow Photochemical Synthesis
Recent advances have leveraged photochemical activation to streamline the synthesis. A photochemical protocol developed by researchers enables the direct formation of the bicyclo[1.1.1]pentane core via ultraviolet (UV) light irradiation.
Photochemical Reaction Optimization
Irradiation at 365 nm in a continuous flow reactor promotes the addition of methyl iodide to [1.1.1]propellane, forming the bicyclic structure. The reaction mixture, comprising methyl iodide (10 g) and propellane (1.2 equiv), is pumped through a flow reactor with a residence time of 30 minutes. Low-temperature crystallization from pentane yields the product in 66% isolated yield. Scalability is demonstrated by a single-batch synthesis of 855 g with minimal modifications.
Key Parameters:
-
Wavelength : 365 nm
-
Residence Time : 30 minutes
-
Scale : Up to 855 g per batch
-
Yield : 66%
Industrial-Scale Production Techniques
Industrial applications require scalable and cost-effective methods. Continuous flow synthesis outperforms batch processes in this regard, as evidenced by the following comparative analysis:
Flow vs. Batch Synthesis
Flow chemistry enhances reproducibility and reduces side reactions due to precise control over reaction parameters. The absence of catalysts further simplifies purification, making it preferable for large-scale manufacturing.
Recent Advances and Optimizations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate serves multiple roles across various scientific disciplines:
Chemistry
- Building Block for Complex Molecules: It is utilized as a precursor in the synthesis of more complex organic compounds, facilitating the exploration of new chemical reactions and mechanisms .
- Reactivity Studies: The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable subject for studying reaction pathways and mechanisms .
Biology
- Biological Activity Exploration: Derivatives of this compound are investigated for their potential biological activities, including enzyme inhibition and receptor interactions. These studies aim to understand how modifications to the bicyclic structure can influence biological efficacy .
Medicine
- Pharmacological Research: Some derivatives have shown promise as therapeutic agents, particularly in drug development targeting specific biological pathways. The unique structural features may enhance binding affinity to target proteins or enzymes .
Case Study: Drug Development Using Bicyclo[1.1.1]pentane
A notable application of this compound is illustrated by Pfizer's research on γ-secretase inhibitors, where the bicyclic structure improved solubility and metabolic stability while maintaining biological activity . This highlights the compound's potential in developing novel drugs with enhanced pharmacokinetic properties.
Case Study: Enzyme Inhibition
Research has demonstrated that modifications of the bicyclic framework can lead to compounds that effectively inhibit specific enzymes involved in disease processes. For instance, studies on BCP derivatives have yielded compounds that exhibit significant inhibition against certain cancer-related enzymes .
Mechanism of Action
The mechanism of action of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Bicyclo[1.1.1]pentane Derivatives
Substituent Variations
Fluorinated Derivatives
- Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate Synthesized via Rh-catalyzed reactions, this derivative incorporates two fluorine atoms at the 2-position, enhancing electronegativity and metabolic stability. Reported yields (42–43%) are moderate compared to the cyano analog, likely due to the complexity of introducing fluorine . Key Data: Molecular formula C₁₅H₁₄F₂O₂; purity confirmed by NMR and HRMS .
Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
The trifluoromethyl (-CF₃) group provides strong electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration. Available in 500 mg quantities with ≥97% purity .
Hydroxymethyl and Amino Derivatives
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
The hydroxymethyl (-CH₂OH) substituent increases hydrophilicity (PSA = 46.5), making it suitable for aqueous-phase reactions. Synthesized as a yellow liquid (98% purity) with a predicted boiling point of 212°C .- Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride The amino (-NH₂) group enables hydrogen bonding and salt formation, enhancing solubility for pharmaceutical use. Available as a hydrochloride salt .
Aromatic and Heteroaromatic Derivatives
Dicarboxylate and Acid Derivatives
- Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate This diester (CAS 10481-25-1) offers two reactive sites for hydrolysis or amidation. Similarity index: 1.00 compared to the cyano analog .
- 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid The free carboxylic acid derivative (CAS 83249-02-9) is used in peptide synthesis, with a purity of 98% .
Biological Activity
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (C8H9NO2) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a unique bicyclic structure with a nitrile functional group, which is believed to contribute to its biological properties. The compound exhibits stability and reactivity, making it a valuable subject for research.
The mechanism of action for this compound primarily involves interactions with specific molecular targets, including enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions that influence enzymatic activity and receptor binding affinity, potentially modulating various biological pathways .
Enzyme Inhibition
Research indicates that derivatives of this compound may act as enzyme inhibitors. For instance, studies have shown that certain derivatives can inhibit lipoxygenase, an enzyme involved in inflammatory processes, suggesting their potential use in anti-inflammatory therapies .
Receptor Binding
The compound's structural features allow it to bind effectively to various receptors, influencing signaling pathways related to pain and inflammation. This receptor interaction is crucial for its potential therapeutic applications in managing inflammatory diseases .
Study on Anti-inflammatory Properties
A significant study evaluated the anti-inflammatory effects of this compound derivatives in vitro. The results demonstrated that one particular derivative exhibited high efficacy in reducing pro-inflammatory cytokine release from human monocyte cell lines (THP-1-Lucia), with an IC50 in the picomolar range, indicating potent anti-inflammatory activity .
Synthesis and Biological Evaluation
Another investigation focused on synthesizing BCP-containing lipoxin A4 mimetics incorporating this compound as a structural component. These mimetics were screened for their impact on inflammatory responses, further supporting the compound's role as a potential therapeutic agent in inflammation resolution .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate | Structure | Contains an amino group instead of a nitrile | Varies; potential neuroactive properties |
| Bicyclo[1.1.0]butane derivatives | Structure | Different bicyclic structure | Limited biological evaluation |
This compound stands out due to its combination of a nitrile group and bicyclic structure, which enhances its binding affinity and specificity for biological targets.
Q & A
Basic: What are the established synthetic routes for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, and how are intermediates characterized?
Answer:
The synthesis typically involves functionalizing bicyclo[1.1.1]pentane (BCP) scaffolds. A common precursor is 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 83249-10-9), which undergoes nitrile substitution via cyanation reactions. For example, the carboxylic acid group can be converted to a cyano group using reagents like cyanuric chloride under controlled conditions . Key intermediates (e.g., tert-butoxycarbonyl-protected derivatives, CAS 676371-64-5) are characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Basic: What analytical techniques are critical for verifying the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H NMR resolves bridgehead proton environments (δ ~2.5–3.5 ppm) and cyano/methoxycarbonyl substituents. ¹³C NMR distinguishes sp³ carbons in the BCP core (~40–50 ppm) and carbonyl/cyano carbons (~165–175 ppm) .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
- X-ray Crystallography : Resolves strain in the BCP framework and bond angles, though crystallization challenges may require co-crystallization agents .
Advanced: How can reaction conditions be optimized to improve yield in cyanation steps?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may promote side reactions. Mixed solvents (e.g., THF:MeCN) balance reactivity and stability .
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu systems) improve nitrile coupling efficiency. Monitoring via in situ FTIR helps track cyanide intermediate formation .
- Temperature Control : Reactions at −20°C to 0°C minimize decomposition, while gradual warming ensures complete conversion.
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Store at 2–8°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the cyano group .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent dispersion .
Advanced: How can computational tools predict the reactivity of this compound in novel reactions?
Answer:
- Database Mining : Tools like Reaxys and Pistachio identify analogous reactions (e.g., BCP ring-opening or cross-coupling) and rank feasible pathways by thermodynamic plausibility .
- DFT Calculations : Model transition states for strain-driven reactions (e.g., [1.1.1]propellane-like intermediates) to predict regioselectivity in nucleophilic attacks .
- Machine Learning : Train models on reaction datasets to prioritize solvent/catalyst combinations for cyanation or ester hydrolysis .
Advanced: How to resolve contradictions in reported spectral data for derivatives?
Answer:
- Cross-Validation : Compare NMR shifts across multiple solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced peak splitting .
- Isotopic Labeling : Use ¹³C-labeled precursors to confirm assignments in crowded spectra (e.g., overlapping bridgehead signals) .
- Collaborative Reproducibility : Share raw spectral data via platforms like NIST Chemistry WebBook to align with published benchmarks .
Basic: What are the key applications of this compound in academic research?
Answer:
- Bioisosteric Replacement : The BCP core mimics para-substituted benzene rings in drug discovery, improving metabolic stability .
- Polymer Chemistry : As a rigid spacer, it enhances thermomechanical properties in epoxy resins.
- Mechanistic Probes : Strain-release reactivity in BCP derivatives aids in studying [3+2] cycloadditions .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
